![molecular formula C8H12O2 B1448249 3-Ethynyl-1,1-dimethoxycyclobutane CAS No. 1698054-38-4](/img/structure/B1448249.png)
3-Ethynyl-1,1-dimethoxycyclobutane
Overview
Description
3-Ethynyl-1,1-dimethoxycyclobutane, also known as EDCB, is a chemical compound commonly used in scientific research for its diverse chemical and biological properties. It has a molecular weight of 140.18 .
Molecular Structure Analysis
The molecular formula of this compound is C8H12O2 . The InChI code is 1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 .Scientific Research Applications
Complex Carbon Skeletons Synthesis
3-Ethynyl-1,1-dimethoxycyclobutane and its derivatives show potential in synthesizing complex carbon frameworks. Research has demonstrated the ability to form highly unsaturated carbon structures using ethynylcyclophanes, a category to which this compound belongs. These structures are pivotal in the development of advanced organic materials (Dix et al., 2014).
Nucleoside Synthesis
The compound finds application in the synthesis of conformationally locked nucleosides, which are crucial in medicinal chemistry. For instance, one of its derivatives was used in multi-step processes to create unique bicyclo[2,1,1]hexane ring systems, integral to developing novel nucleosides (Guangyi Wang, 2000).
Ring-Opening Reactions
Another significant application is in the study of ring-opening reactions in small cycloalkane rings. For example, derivatives of this compound have been observed to undergo oxidative ring opening when reacting with specific compounds, revealing insights into the behavior of electron-rich bonds in chemical processes (Graziano et al., 1996).
Advanced Organic Synthesis
The compound is also involved in advanced organic synthesis processes, such as irradiation-induced regioselective formation of complex organic structures. This application is essential in developing new pharmaceuticals and materials with unique properties (Schmidt & Margaretha, 2008).
Safety and Hazards
The safety information available indicates that 3-Ethynyl-1,1-dimethoxycyclobutane is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Use personal protective equipment as required .
properties
IUPAC Name |
3-ethynyl-1,1-dimethoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRJMOLVGHCUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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